hexacosanoyl-CoA

Vue d'ensemble

Description

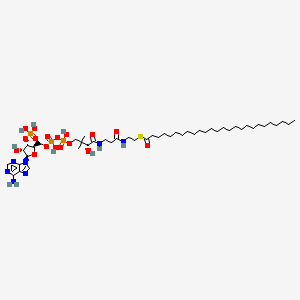

Hexacosanoyl-CoA is a very long-chain fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of hexacosanoic (cerotic) acid.. It has a role as a Saccharomyces cerevisiae metabolite. It derives from a hexacosanoic acid. It is a conjugate acid of a this compound(4-).

Applications De Recherche Scientifique

Metabolic Pathways

Hexacosanoyl-CoA is involved in the metabolism of very long-chain fatty acids (VLCFAs). It is synthesized from hexacosanoic acid and is a substrate for very long-chain acyl-CoA synthase. This compound is crucial in the following metabolic processes:

- Beta-Oxidation : this compound undergoes beta-oxidation primarily in peroxisomes. This process involves several enzymatic steps to convert it into acetyl-CoA, which can enter the citric acid cycle for energy production. The steps include dehydrogenation, hydration, oxidation, and thiolysis, ultimately leading to the shortening of the fatty acid chain by two carbons with each cycle .

- Fatty Acid Elongation : this compound can also be formed from shorter fatty acyl-CoAs through elongation processes facilitated by enzymes such as elongation of very long-chain fatty acids 1 (ELOVL1). This pathway is essential for maintaining cellular lipid homeostasis and producing VLCFAs necessary for membrane formation .

Role in Disease Mechanisms

The accumulation of this compound and other VLCFAs is implicated in various metabolic disorders, notably X-linked adrenoleukodystrophy (X-ALD). In X-ALD, mutations in the ABCD1 gene lead to impaired transport of VLCFAs into peroxisomes, resulting in their accumulation and associated neurodegenerative effects. Studies have shown that hexacosenoyl-CoA (26:1) is more abundant than this compound (26:0) in cells lacking functional ABCD1 protein, highlighting its relevance in the disease's metabolic profile .

Therapeutic Potential

Given its involvement in critical metabolic pathways and disease mechanisms, this compound presents several potential therapeutic applications:

- Targeting Metabolic Disorders : Understanding the metabolism of this compound may lead to novel strategies for treating conditions like X-ALD. Therapies aimed at enhancing peroxisomal function or modulating VLCFA metabolism could mitigate the effects of VLCFA accumulation.

- Investigating Insulin Resistance : Research indicates that cellular levels of acyl-CoAs, including this compound, correlate with insulin resistance. This suggests that targeting these pathways may provide insights into managing metabolic syndrome and type 2 diabetes .

Case Study 1: X-Linked Adrenoleukodystrophy

In a study involving fibroblasts from patients with X-ALD, researchers utilized liquid chromatography-mass spectrometry (LC-MS) to profile acyl-CoA species. The findings demonstrated that hexacosenoyl-CoA was significantly elevated compared to this compound in ABCD1-deficient cells. This study underscores the importance of this compound as a biomarker for understanding VLCFA metabolism in genetic disorders .

Case Study 2: Metabolic Profiling in Insulin Resistance

Another investigation explored the relationship between acyl-CoA levels and insulin sensitivity. The study found that elevated levels of this compound were associated with lipotoxicity in non-adipose tissues. These insights suggest that interventions targeting fatty acid metabolism could be beneficial for improving insulin sensitivity and managing obesity-related complications .

Analyse Des Réactions Chimiques

β-Oxidation in Peroxisomes and Mitochondria

Hexacosanoyl-CoA undergoes β-oxidation, a catabolic process that shortens fatty acid chains by two carbons per cycle. In peroxisomes (for initial steps) and mitochondria (for final steps), the reaction sequence involves:

Key Findings :

-

Mitochondrial β-oxidation of this compound requires carnitine palmitoyltransferase (CPT1/CPT2) for transport into mitochondria .

-

Peroxisomal β-oxidation is crucial for processing very long-chain fatty acids (VLCFAs) like C26:0-CoA, especially in ABCD1-deficient cells .

Elongation Pathway

This compound is synthesized through sequential elongation of shorter acyl-CoA precursors (e.g., oleoyl-CoA, C18:1-CoA) via the fatty acid elongation system (microsomal elongation):

Key Findings :

-

Hexacosenoyl (26:1)-CoA, not hexacosanoyl (26:0)-CoA, dominates in ABCD1-deficient cells due to impaired peroxisomal import .

-

The half-life of 26:1-CoA (1.06 hr) matches that of 18:1-CoA, indicating rapid turnover even in dysfunctional peroxisomes .

Phospholipid Incorporation

-

This compound is incorporated into phosphatidylcholine (PC) and sphingomyelin (SM) in ABCD1-deficient cells, bypassing peroxisomal degradation .

Metabolic Disorders and Dysregulation

In X-linked adrenoleukodystrophy (X-ALD), mutations in ABCD1 disrupt peroxisomal import of VLCFA-CoA, leading to:

-

Accumulation : this compound and other VLCFA-CoAs in plasma and tissues .

-

Pathological Consequences : Disrupted membrane integrity, oxidative stress, and neurodegeneration .

Enzymatic Turnover and Kinetic Data

Pulse-chase studies in HeLa cells revealed metabolic flux rates for this compound derivatives:

| Acyl-CoA Species | Half-life (WT) | Half-life (ABCD1-KO) |

|---|---|---|

| 18:1-CoA | 1.05 hr | 1.11 hr |

| 26:1-CoA | 1.06 hr | 1.06 hr |

| 24:1-CoA | 0.53 hr | 0.48 hr |

Data source: Isotopic labeling experiments in WT and ABCD1-KO HeLa cells .

This compound is central to lipid homeostasis, with roles spanning energy production, membrane synthesis, and disease pathology. Its reactions are tightly regulated by elongation enzymes, peroxisomal transporters, and mitochondrial pathways, making it a critical focus in metabolic disorder research.

Propriétés

Numéro CAS |

99313-57-2 |

|---|---|

Formule moléculaire |

C47H86N7O17P3S |

Poids moléculaire |

1146.2 g/mol |

Nom IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexacosanethioate |

InChI |

InChI=1S/C47H86N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-38(56)75-31-30-49-37(55)28-29-50-45(59)42(58)47(2,3)33-68-74(65,66)71-73(63,64)67-32-36-41(70-72(60,61)62)40(57)46(69-36)54-35-53-39-43(48)51-34-52-44(39)54/h34-36,40-42,46,57-58H,4-33H2,1-3H3,(H,49,55)(H,50,59)(H,63,64)(H,65,66)(H2,48,51,52)(H2,60,61,62)/t36-,40-,41-,42+,46-/m1/s1 |

Clé InChI |

FHLYYFPJDVYWQH-CPIGOPAHSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES isomérique |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES canonique |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Description physique |

Solid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.